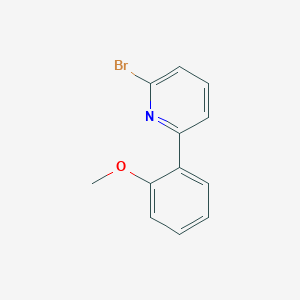![molecular formula C8H14N4O5 B11713916 N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide](/img/structure/B11713916.png)
N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide: is a complex organic compound characterized by its unique structure, which includes an azidomethyl group and multiple hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide typically involves multiple steps:
Starting Material: The synthesis begins with a suitable sugar derivative, often a protected form of glucose.
Azidation: The hydroxyl group at the 6-position is converted to an azide group using reagents such as sodium azide in the presence of a suitable catalyst.
Acetylation: The amine group is introduced through acetylation, often using acetic anhydride under controlled conditions to ensure selective acetylation.
Deprotection: Any protecting groups used during the synthesis are removed to yield the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the azidation step and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Triphenylphosphine (PPh3) for the Staudinger reaction.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of phosphine oxides and amines.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Functional Group Transformations: Utilized in various functional group transformations due to its reactive azide and hydroxyl groups.
Biology:
Bioconjugation: The azide group can be used in click chemistry for bioconjugation, attaching biomolecules to various substrates.
Probes and Labels: Used in the development of fluorescent probes and labels for biological imaging.
Medicine:
Drug Development:
Antimicrobial Agents: Investigated for its potential antimicrobial properties.
Industry:
Materials Science: Used in the synthesis of novel materials with specific properties, such as hydrogels and polymers.
Catalysis: Employed as a ligand or catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide involves its interaction with specific molecular targets. The azide group can participate in bioorthogonal reactions, allowing for selective modification of biomolecules. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: Potential interactions with nucleic acids, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
- N-[(3R,4R,5R,6R)-6-(hydroxymethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide
- N-[(3R,4R,5R,6R)-6-(methyl)-2,4,5-trihydroxyoxan-3-yl]acetamide
Uniqueness:
- Azide Group: The presence of the azide group in N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide makes it particularly reactive and suitable for click chemistry applications.
- Hydroxyl Groups: Multiple hydroxyl groups provide opportunities for hydrogen bonding and functional group transformations, enhancing its versatility in synthetic applications.
Propiedades
Fórmula molecular |
C8H14N4O5 |
|---|---|
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N4O5/c1-3(13)11-5-7(15)6(14)4(2-10-12-9)17-8(5)16/h4-8,14-16H,2H2,1H3,(H,11,13)/t4-,5-,6+,7-,8?/m1/s1 |
Clave InChI |
JBCJECOTKGFRTM-KEWYIRBNSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CN=[N+]=[N-])O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)CN=[N+]=[N-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713834.png)
![N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine](/img/structure/B11713836.png)

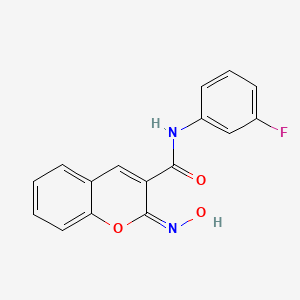
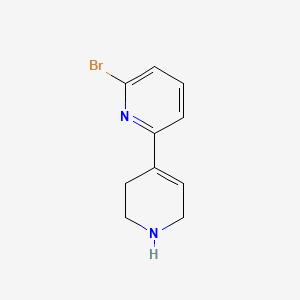
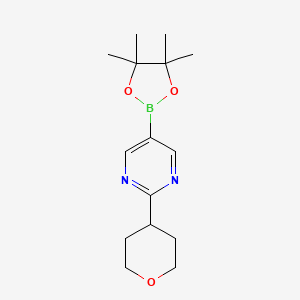
![(2E)-3-(furan-2-yl)-N-(2-methoxyethyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11713865.png)
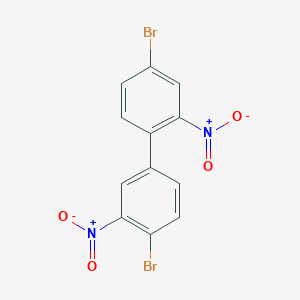
![N-[(Z)-2-furylmethyleneamino]-4-(4-methoxyphenyl)thiazol-2-amine](/img/structure/B11713873.png)
![1-{2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B11713881.png)
![6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol](/img/structure/B11713895.png)
![2-Methyl-5-[(E)-2-(phenylmethylidene)hydrazin-1-YL]-1,3-oxazole-4-carbonitrile](/img/structure/B11713909.png)
![16-(1-Hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione](/img/structure/B11713910.png)
